3,3-Dimethylheptane-2,4,6-trione
Description
3,3-Dimethylheptane-2,4,6-trione is an aliphatic diketone derivative with three ketone groups at positions 2, 4, and 6 of a seven-carbon chain. The molecule features two methyl substituents at position 3, which confer steric and electronic effects.
Properties
CAS No. |
23039-25-0 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3,3-dimethylheptane-2,4,6-trione |
InChI |
InChI=1S/C9H14O3/c1-6(10)5-8(12)9(3,4)7(2)11/h5H2,1-4H3 |
InChI Key |
BLVCFNFGVTULKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(C)(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylheptane-2,4,6-trione can be synthesized through the methylation of heptane-2,4,6-trione. The process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylheptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Dimethylheptane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylheptane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,3-Dimethylheptane-2,4,6-trione with three categories of related compounds: fluorinated aliphatic triones , heterocyclic triones , and triazinane-based triones .
Fluorinated Aliphatic Triones
- 1,1,1-Trifluoroheptane-2,4,6-trione and 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione (CAS 43150-54-5): Structural Differences: These compounds replace hydrogen atoms with fluorine at terminal positions (C1 and C7). Fluorine’s electronegativity enhances polarity and stabilizes the keto form, reducing enolization compared to the dimethyl analog . Applications: Fluorinated triones are utilized as ligands in coordination clusters and supramolecular structures due to their strong electron-withdrawing effects, which enhance metal-binding affinity. This compound, lacking fluorine, may exhibit weaker Lewis acidity but greater lipophilicity .
Heterocyclic Triones (Pyrimidine-2,4,6-trione Derivatives)
- 5-Substituted Pyrimidine-2,4,6-triones (e.g., 5-(4-methoxybenzylidene)pyrimidine-2,4,6-trione, 5-(2-hydroxybenzylidene)pyrimidine-2,4,6-trione): Structural Differences: These compounds feature a pyrimidine ring fused with three ketone groups. The aromatic ring system facilitates π-π interactions and hydrogen bonding, unlike the aliphatic backbone of this compound . Chemical Reactivity: Pyrimidine triones exhibit tautomerism and nucleophilic substitution at position 3. Quantum chemical studies (DFT) show their corrosion inhibition efficiency correlates with HOMO-LUMO energy gaps and electrophilicity indices, properties less relevant to aliphatic triones . Applications: Pyrimidine triones are bioactive, serving as matrix metalloproteinase (MMP) inhibitors in cancer therapy and osteoarthritis treatment.
Triazinane-Based Triones
- 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (Trichloroisocyanuric acid): Structural Differences: This cyclic trione contains a triazinane ring with chlorine substituents. The ring structure and chlorine atoms confer strong oxidative properties, unlike the non-cyclic, non-halogenated this compound . Applications: Used as a disinfectant and bleaching agent due to chlorine’s oxidative capacity. Aliphatic triones lack such reactivity but may serve as intermediates in organic synthesis .
Data Tables
Table 1: Structural and Functional Comparison of Triones
Table 2: Electronic Properties of Selected Triones (DFT Data)
*Predicted based on fluorine’s electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
